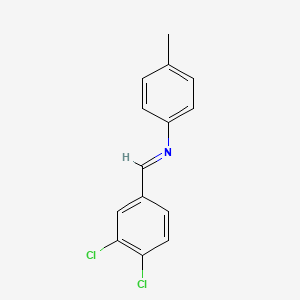

N-(3,4-Dichlorobenzylidene)-P-toluidine

Beschreibung

N-(3,4-Dichlorobenzylidene)-P-toluidine is a Schiff base derivative synthesized via the condensation of p-toluidine (C₇H₉N) with 3,4-dichlorobenzaldehyde. This compound belongs to a class of arylidene-aniline derivatives characterized by a planar imine (C=N) linkage, which confers unique electronic and steric properties. Its structure includes two chlorine atoms at the 3- and 4-positions of the benzylidene ring and a para-methyl group on the aniline moiety, influencing its reactivity and applications in materials science and pharmacology .

However, synthetic protocols for analogs suggest yields ranging from 67% to 89% under reflux conditions with glacial acetic acid .

Eigenschaften

CAS-Nummer |

63462-35-1 |

|---|---|

Molekularformel |

C14H11Cl2N |

Molekulargewicht |

264.1 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |

InChI-Schlüssel |

RAGIQWCNHMYINM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3,4-Dichlorbenzyliden)-P-toluidin beinhaltet typischerweise die Kondensationsreaktion zwischen 3,4-Dichlorbenzaldehyd und P-Toluidin. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators wie Essigsäure unter Rückflussbedingungen in Ethanol durchgeführt. Das Reaktionsgemisch wird erhitzt, bis die Bildung des Iminprodukts abgeschlossen ist, was mittels Dünnschichtchromatographie (TLC) überwacht wird. Das Rohprodukt wird dann durch Umkristallisation aus Ethanol gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-(3,4-Dichlorbenzyliden)-P-toluidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität mit optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und die Produktionskosten zu minimieren. Der Reinigungsprozess kann zusätzliche Schritte wie Destillation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(3,4-Dichlorbenzyliden)-P-toluidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Imingruppe in eine Amingruppe umwandeln.

Substitution: Die Chloratome am Benzylidenring können nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: N-(3,4-Dichlorbenzyliden)-P-toluidin-N-oxid.

Reduktion: N-(3,4-Dichlorbenzyl)-P-toluidin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dichlorbenzyliden)-P-toluidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebswirkungen.

Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dichlorbenzyliden)-P-toluidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zelluläre Signalwege beeinflussen. Beispielsweise kann seine antimikrobielle Aktivität aus der Hemmung bakterieller Enzyme resultieren, während seine Antikrebsaktivitäten auf die Induktion von Apoptose in Krebszellen zurückzuführen sein könnten .

Wirkmechanismus

The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Dichlorobenzylidene Hydrazinecarbothioamide Derivatives

Compounds with the (E)-2-(3,4-dichlorobenzylidene)hydrazinecarbothioamide backbone (e.g., 3f, 3g) exhibit distinct physicochemical and biological profiles:

Key Observations :

- Methylation at the hydrazine nitrogen (3g vs. 3f) enhances photosynthetic electron transport (PET) inhibition, likely due to increased lipophilicity and membrane penetration .

- The absence of alkyl/aryl substituents (e.g., 3f) reduces bioactivity, highlighting the role of steric and electronic modulation .

Sulfonyl-Bridged Dichlorobenzylidene Derivatives

NE,N'E-4,4'-sulfonylbis(N-(3,4-dichlorobenzylidene)aniline) (Compound 3) demonstrates enhanced thermal stability and structural complexity:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₁₃Cl₇N₂O₂S |

| Molecular Weight | 661.53 g/mol |

| Melting Point | 201–205°C |

| Yield | 81% |

| Elemental Analysis | C: 44.87% (calc. 44.91%) |

Comparison Insights :

Imidazolidinone and Thioxoimidazolidinone Analogs

Compounds like 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one (CAS: 722465-80-7) exhibit modified electronic properties:

| Property | Value |

|---|---|

| Molecular Weight | 367.22 g/mol |

| Purity | 98% |

| Key Feature | Thioxo (C=S) group at position 2 |

Functional Impact :

Pharmacologically Active Analogs

- CB-184 : A morphan-7-one derivative with a 3,4-dichlorobenzylidene group shows sigma-2 receptor agonism, increasing ceramide levels in breast tumor cells (EC₅₀ = 10–100 nM) .

- N-(3,5-Dichlorobenzylidene)4-nitroaniline : Exhibits hyperpolarizability (β = 1.47×10⁻²⁷ esu) due to intramolecular charge transfer from the nitro group .

Structural-Activity Relationships :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance NLO properties but may reduce solubility .

- Dichlorobenzylidene moieties in sigma-2 ligands (e.g., CB-184) suggest a pharmacophore role in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.